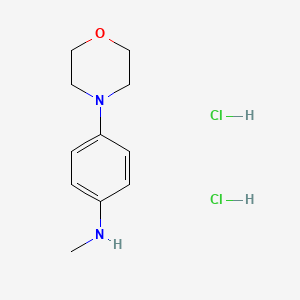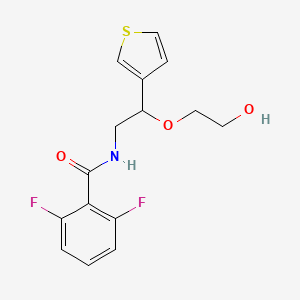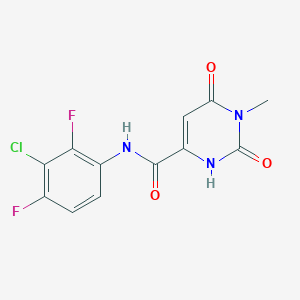
N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring, including a 3-chloro-2,4-difluorophenyl group and a carboxamide group, would further define the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring could contribute to its aromaticity, while the various substituents could affect its polarity, solubility, and reactivity .科学的研究の応用
Chemical Synthesis and Biological Activity
N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide and its derivatives have been a subject of interest in chemical synthesis, aiming to explore their biological activities. The synthesis of related compounds, for instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, has been conducted to investigate their potential as antimicrobial agents. These synthesized compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard drugs, highlighting their potential in antimicrobial applications (Akbari et al., 2008).
Analgesic Properties
The chemical modification of pyrimidine derivatives has been studied to enhance their analgesic properties. For instance, the displacement of the methyl group in the pyridine moiety of the molecule has been investigated to optimize the biological properties of these compounds. These studies are crucial in developing potential new analgesics, indicating the significance of the pyrimidine derivatives in medicinal chemistry (Ukrainets et al., 2015).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including pyrimidine derivatives, have been determined, offering insights into their potential medical applications. The study of these structures and their hydrogen bonding is vital for understanding their interactions and efficacy as anticonvulsants (Kubicki et al., 2000).
Anti-Inflammatory and Gene Expression Inhibition
Pyrimidine derivatives have been investigated for their role in inhibiting gene expression related to NF-kappaB and AP-1 transcription factors. These studies are essential for developing drugs aimed at treating conditions associated with the overexpression of these genes, further emphasizing the therapeutic potential of these compounds (Palanki et al., 2000).
DNA Interaction Studies
The interaction of pyrimidine derivatives with DNA has been a subject of interest, given its importance in drug design and understanding drug mechanisms. For example, the interaction of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride with DNA has been studied, providing valuable insights into the binding modes and the potential therapeutic applications of these compounds (Zhang et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O3/c1-18-8(19)4-7(17-12(18)21)11(20)16-6-3-2-5(14)9(13)10(6)15/h2-4H,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANRBIOPMYBLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2426183.png)
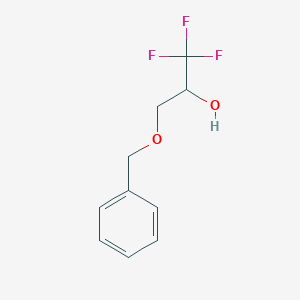
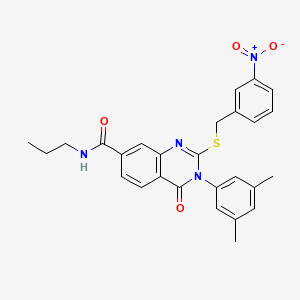
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)
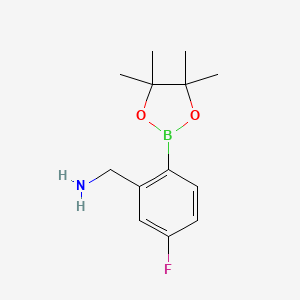
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)
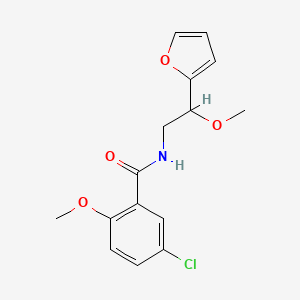
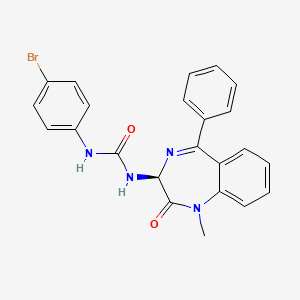
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)
